(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate
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Overview
Description
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is an organic compound with a complex structure that includes both ester and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate typically involves the esterification of 5-ethoxy-5-oxopent-3-en-2-ol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-Methoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Propoxy-5-oxopent-3-en-2-yl benzoate
- (2S)-5-Butoxy-5-oxopent-3-en-2-yl benzoate
Uniqueness
(2S)-5-Ethoxy-5-oxopent-3-en-2-yl benzoate is unique due to its specific ethoxy group, which can influence its reactivity and physical properties compared to its methoxy, propoxy, and butoxy analogs. This uniqueness can affect its solubility, boiling point, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
Properties
CAS No. |
406672-87-5 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[(2S)-5-ethoxy-5-oxopent-3-en-2-yl] benzoate |
InChI |
InChI=1S/C14H16O4/c1-3-17-13(15)10-9-11(2)18-14(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 |
InChI Key |
FWCRWMXFEBUHAX-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@H](C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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